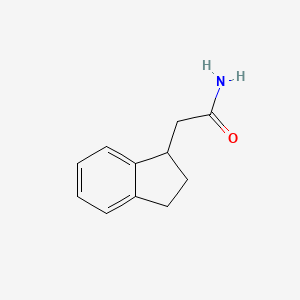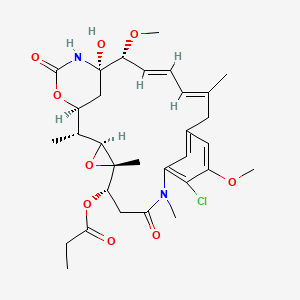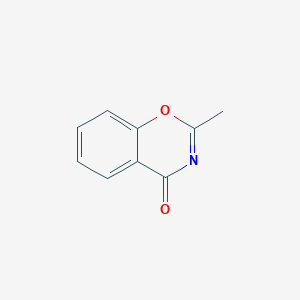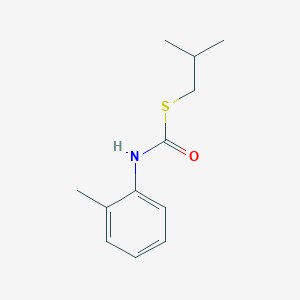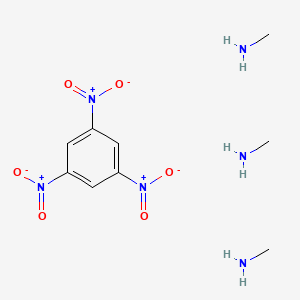
Methanamine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine;1,3,5-trinitrobenzene is a compound formed by the combination of methanamine and 1,3,5-trinitrobenzene. Methanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. 1,3,5-Trinitrobenzene is an aromatic compound with the formula C₆H₃(NO₂)₃. This compound is known for its explosive properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene is typically synthesized by the nitration of benzene derivatives. One common method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . The reaction conditions usually require controlled temperatures and the presence of strong acids like sulfuric acid.
Industrial Production Methods
In industrial settings, 1,3,5-trinitrobenzene is produced by the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid with water, alcohol, or dilute sodium carbonate . The process involves careful control of reaction conditions to ensure safety and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-Transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds.
Major Products
Reduction: The major product is 1,3,5-triaminobenzene.
Charge-Transfer Complex Formation: The products are charge-transfer complexes that can be used in various applications.
Applications De Recherche Scientifique
1,3,5-Trinitrobenzene has several scientific research applications:
Explosives: It is used as a high explosive in commercial mining and military applications.
pH Indicator: It serves as a narrow-range pH indicator.
Rubber Vulcanization: It is used as an agent to vulcanize natural rubber.
Sorption Studies: Research has been conducted on its sorption kinetics to biochars, which is important for understanding the mobility and bioavailability of organic compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-trinitrobenzene involves several stages:
C–NO₂ Bond Cleavage: The initial step involves the cleavage of the C–NO₂ bond.
Amino Dehydrogenation: This is followed by the dehydrogenation of amino groups.
Hydrogen Transfer: Hydrogen is transferred to nitro groups, forming NO and H₂O.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of CO and small –CN fragments.
Final Products: The final products are gaseous N₂ and CO₂.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with a similar structure but different functional groups.
Uniqueness
1,3,5-Trinitrobenzene is unique due to its specific arrangement of nitro groups, which influences its reactivity and applications. Unlike TNT, it is more expensive and primarily used in specialized applications where its unique properties are required .
Propriétés
Numéro CAS |
56270-16-7 |
|---|---|
Formule moléculaire |
C9H18N6O6 |
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2/h1-3H;3*2H2,1H3 |
Clé InChI |
IMGTYPOKKRTSDK-UHFFFAOYSA-N |
SMILES canonique |
CN.CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


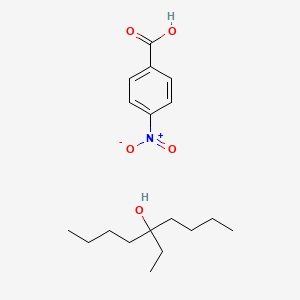
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)
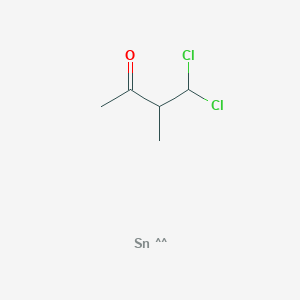
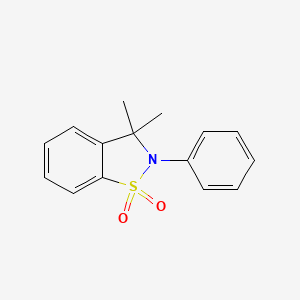
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
